Piclozotan Exhibits Superior 5-HT1A Receptor Affinity and Selectivity Over Buspirone and Tandospirone
Piclozotan demonstrates sub-nanomolar affinity (IC50 = 0.47 nM) for the 5-HT1A receptor and exhibits markedly higher selectivity over dopamine D2 and α1-adrenergic receptors compared to the reference agonists buspirone and tandospirone [1]. This high selectivity profile minimizes confounding effects in both in vitro and in vivo experiments.
| Evidence Dimension | In vitro receptor binding affinity and selectivity |
|---|---|
| Target Compound Data | 5-HT1A IC50 = 0.47 nM; D2 IC50 = 2790 nM; α1 IC50 = 2650 nM; D2/5-HT1A ratio ≈ 5936; α1/5-HT1A ratio ≈ 5638 |
| Comparator Or Baseline | Buspirone: 5-HT1A IC50 = 11.0 nM; D2 IC50 = 2780 nM; α1 IC50 = 2920 nM; D2/5-HT1A ratio = 253; α1/5-HT1A ratio = 265. Tandospirone: 5-HT1A IC50 = 7.7 nM; D2 IC50 = 65 nM; α1 IC50 = 457 nM; D2/5-HT1A ratio = 8.4; α1/5-HT1A ratio = 59. |
| Quantified Difference | Piclozotan's 5-HT1A affinity is 23-fold higher than buspirone and 16-fold higher than tandospirone. Its selectivity for 5-HT1A over D2 is 23-fold greater than buspirone and 706-fold greater than tandospirone. Its selectivity for 5-HT1A over α1 is 21-fold greater than buspirone and 96-fold greater than tandospirone. |
| Conditions | Radioligand binding assays using [3H]8-OH-DPAT (5-HT1A), [3H]Raclopride (D2), and [3H]prazosin (α1) in rat hippocampal, striatal, and cerebral cortex membranes, respectively. |
Why This Matters
This data justifies the procurement of Piclozotan over other 5-HT1A agonists for studies where minimizing D2 and α1 receptor-mediated off-target effects is critical.
- [1] Kamei K, Maeda N, Nomura K, Shibata M, Katsuragi-Ogino R, Koyama M, Nakajima M, Inoue T, Ohno T, Tatsuoka T. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorg Med Chem. 2006;14(6):1978-1992. View Source
